N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 891107-11-2
VCID: VC6692133
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.44
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 891107-11-2](/images/structure/VC6692133.png)
Description |
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound features a unique molecular structure characterized by the presence of a methoxyphenyl moiety, a pyridine ring, a triazole ring, and a pyridazine ring linked through a sulfanylacetamide functional group. The intricate arrangement of these heterocyclic components imparts significant chemical and biological properties, making it an interesting subject for various scientific investigations. SynthesisThe synthesis of N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Potential ApplicationsThis compound has several potential scientific applications, particularly in medicinal chemistry due to its complex structure and potential bioactive properties. It may serve as a lead compound for drug discovery, especially in areas requiring interaction with specific biological targets such as enzymes or receptors.
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CAS No. | 891107-11-2 | ||||||||||||||
Product Name | N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide | ||||||||||||||
Molecular Formula | C19H16N6O2S | ||||||||||||||
Molecular Weight | 392.44 | ||||||||||||||
IUPAC Name | N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | ||||||||||||||
Standard InChI | InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26) | ||||||||||||||
Standard InChIKey | AJTVDIVJLCMUNW-UHFFFAOYSA-N | ||||||||||||||
SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 7532034 | ||||||||||||||
Last Modified | Aug 18 2023 |
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